CDK2 Inhibition: 279-Fold Potency Gain Over Unsubstituted 2,3-Diaminopyridine
5-Bromo-2-N-cyclopropylpyridine-2,3-diamine demonstrates an IC50 of 61 nM against CDK2/Cyclin A2 in a HeLa cell extract assay using histone H1 as substrate [1]. In contrast, the unsubstituted parent compound 2,3-diaminopyridine exhibits an IC50 of 17,000 nM in an ADP Quest fluorescence assay against the same CDK2-cyclin A2 complex [2]. The target compound also shows a Ki of 25.6 nM against CDK2/Cyclin E1 [3].
| Evidence Dimension | CDK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 61 nM |
| Comparator Or Baseline | 2,3-Diaminopyridine (unsubstituted): IC50 = 17,000 nM |
| Quantified Difference | 279-fold improvement (61 nM vs. 17,000 nM) |
| Conditions | Target: HeLa cell extracts, histone H1 substrate, 30 min preincubation. Comparator: ADP Quest fluorescence assay, activated CDK2-cyclin A2. |
Why This Matters
A 279-fold potency difference means that replacing the target compound with unsubstituted 2,3-diaminopyridine would require significantly higher concentrations to achieve equivalent target engagement, rendering the substitution scientifically invalid for CDK2-focused research.
- [1] BindingDB. BDBM50358833. IC50 = 61 nM for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine against CDK2/Cyclin A2 in HeLa extracts. View Source
- [2] BindingDB. IC50 = 1.70E+4 nM for 2,3-diaminopyridine against CDK2-cyclin A2. View Source
- [3] BindingDB. BDBM738791. Ki = 25.6 nM for 5-bromo-2-N-cyclopropylpyridine-2,3-diamine against CDK2/Cyclin E1. Patent US20250145632. View Source
